Intermolecular Pauson-Khand Reaction: 3-Methyl-1-butyne Delivers 3.4× to 4.7× Higher Yields than 3-Phenyl-2-propyne
In Co2(CO)8-mediated intermolecular Pauson-Khand reactions with N-substituted maleimides, 3-methyl-1-butyne produced maleimide-fused cyclopentenones in yields of 57% to 68%. In contrast, 3-phenyl-2-propyne under identical conditions yielded only 13% to 17% [1]. This represents a 3.4× to 4.7× improvement in synthetic efficiency.
| Evidence Dimension | Isolated product yield in intermolecular Pauson-Khand reaction |
|---|---|
| Target Compound Data | 57% to 68% yield (product 16) |
| Comparator Or Baseline | 3-Phenyl-2-propyne: 13% to 17% yield (product 17) |
| Quantified Difference | Target yield is 40-55 percentage points higher; 3.4× to 4.7× fold improvement |
| Conditions | Co2(CO)8-mediated reaction with N-benzylmaleimide; Methods A and B as described in Table 3 of reference |
Why This Matters
For procurement decisions in medicinal chemistry and natural product synthesis, the >3-fold yield advantage directly translates to lower material costs, reduced purification burden, and higher throughput for cyclopentenone-containing intermediates.
- [1] Kerr, W. J., et al. Intermolecular Pauson–Khand reactions of N-substituted maleimides. Tetrahedron Letters, 58(48), 4519-4524 (2017). https://doi.org/10.1016/j.tetlet.2017.10.045 View Source
